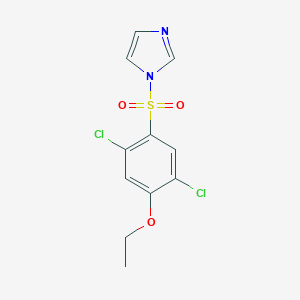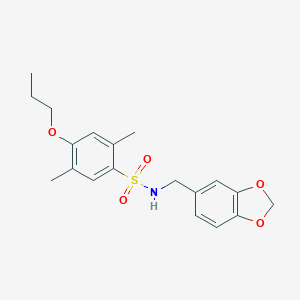![molecular formula C17H19ClN2O2S B245580 1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)
1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as mCPP and has been extensively studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of mCPP is complex and not yet fully understood. It is known to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. mCPP also has affinity for other serotonin receptors, including 5-HT2C, 5-HT3, and 5-HT7. The exact mechanism of how mCPP interacts with these receptors and how this affects its pharmacological properties is still being studied.
Biochemical and Physiological Effects
mCPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to changes in mood and behavior. mCPP has also been found to increase heart rate, blood pressure, and body temperature. These effects are thought to be mediated by its interactions with serotonin receptors in the brain and peripheral nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using mCPP in lab experiments is its ability to selectively target serotonin receptors. This allows researchers to study the effects of serotonin on different physiological and biochemical processes. However, one limitation is that mCPP has been found to have off-target effects, which can complicate data interpretation. Additionally, mCPP has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for research on mCPP. One area of interest is its potential use as a therapeutic agent for psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with different serotonin receptors. Finally, there is a need for more research on the long-term effects of mCPP and its potential for abuse.
Méthodes De Synthèse
The synthesis of mCPP involves the reaction of 2-chlorophenylpiperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure mCPP. This method has been widely used to synthesize mCPP for scientific research purposes.
Applications De Recherche Scientifique
MCPP has been used in various scientific research studies due to its pharmacological properties. It has been found to act as a serotonin receptor agonist and antagonist, which makes it a useful tool for studying the role of serotonin in the brain. Additionally, mCPP has been used to investigate the effects of serotonin on mood, behavior, and cognition.
Propriétés
Formule moléculaire |
C17H19ClN2O2S |
|---|---|
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-6-8-15(9-7-14)23(21,22)20-12-10-19(11-13-20)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 |
Clé InChI |
XPHOXJLMLHUSRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



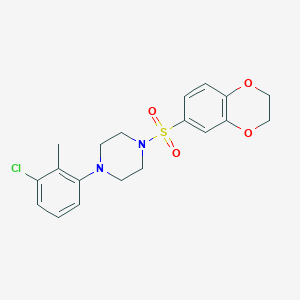
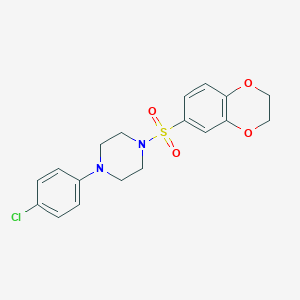
![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)
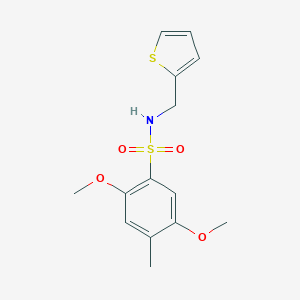
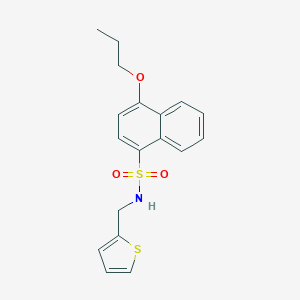

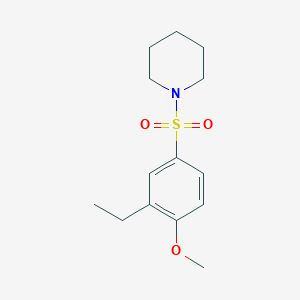
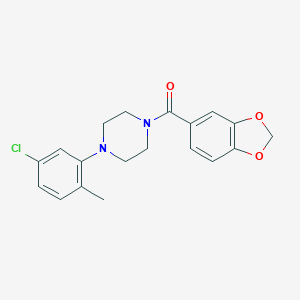
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)
